molecular formula C13H19N3O B1284535 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 150784-50-2

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B1284535
CAS No.: 150784-50-2
M. Wt: 233.31 g/mol
InChI Key: AJGWCRWPCTVETH-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed .

Scientific Research Applications

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group and the piperazine moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of receptor function, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one
  • 2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
  • 2-(4-Aminophenyl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Uniqueness

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the presence of both the aminophenyl group and the methylpiperazine moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable candidate for specific research and therapeutic applications .

Biological Activity

Overview

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one, also known by its CAS number 150784-50-2, is a compound belonging to the class of piperazine derivatives. Its unique structure, featuring both an aminophenyl group and a methylpiperazine moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H19N3O
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 150784-50-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and specificity are influenced by the structural characteristics of both the aminophenyl and piperazine components. This interaction can lead to modulation of enzymatic activities and cellular signaling pathways, potentially resulting in therapeutic effects against various diseases.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antitumor Activity

This compound has been investigated for its potential antitumor properties. In vitro studies have shown that it can inhibit tumor cell proliferation, with significant effects observed in various cancer cell lines. For instance, compounds similar in structure have demonstrated IC50 values in the nanomolar range against specific cancer types, suggesting that this compound may share similar efficacy.

Neurological Applications

Due to its ability to cross the blood-brain barrier, this compound is being explored for its neuroprotective effects. It may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases.

Enzyme Inhibition

The compound has been utilized as a probe in biochemical assays to study enzyme activity. Its interaction with enzymes involved in key metabolic pathways can provide insights into its potential as a therapeutic agent.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated piperazine derivatives for their anticancer properties. The findings indicated that compounds with similar structures exhibited potent inhibition against various cancer cell lines, including colon and breast cancer models .
  • Neurological Studies : Research focusing on piperazine derivatives has shown promise in models of neurodegeneration, where compounds were able to reduce oxidative stress markers and improve neuronal survival rates .
  • Enzyme Interaction Studies : A biochemical assay demonstrated that this compound selectively inhibits specific enzymes involved in cancer metabolism, further supporting its role as a potential therapeutic agent .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityAssay TypeModel/Cell LineIC50 Value (nM)Reference
AntitumorCell ProliferationHCT116 (colon cancer)<10
NeuroprotectionOxidative StressNeuronal cell culturesN/A
Enzyme InhibitionEnzymatic ActivityVarious metabolic assays<50

Properties

IUPAC Name

2-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGWCRWPCTVETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588228
Record name 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150784-50-2
Record name 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-methyl-4-[(4-nitrophenyl)acetyl]piperazine (1.5 g, 5.70 mmol) in EtOH (30 mL) was reduced over palladium/charcoal (10% wt, 50% wet, 150 mg) with hydrogen under atmospheric pressure and RT for 18 h. The catalyst was separated by filtration through Celite® and the solvent evaporated to the title compound as a brown oil, 1.12 g.
Quantity
1.5 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
30 mL
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solvent
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0 (± 1) mol
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